(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine
Description
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-acetyloxy-4-azidopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-7(16)18-9-6-15(5-8(9)13-14-12)10(17)19-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFSENIVSIMCJV-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CC1N=[N+]=[N-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CN(C[C@@H]1N=[N+]=[N-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Protection with Boc Group: The Boc protecting group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Acetylation: The acetoxy group is introduced through acetylation reactions, using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Deprotection: Formation of the free amine.
Scientific Research Applications
Synthetic Pathways:
- Boc Protection : The amine group is protected by reacting with Boc anhydride.
- Azidation : The introduction of the azido group can be achieved through nucleophilic substitution reactions.
- Acetylation : The acetoxy group can be introduced via acetyl chloride or acetic anhydride.
Biological Applications
The compound has been investigated for various biological applications, particularly in drug development and as a building block for more complex molecules.
Antiviral Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that certain azido derivatives can inhibit viral replication by interfering with viral entry or replication processes .
Anticancer Potential
Compounds similar to (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine have been evaluated for their anticancer properties. The azido group can facilitate the development of prodrugs that are activated within cancer cells, leading to selective cytotoxicity against tumor cells .
Case Study 1: Antiviral Activity
In a study published in International Journal of Molecular Sciences, researchers synthesized several azido derivatives and tested their antiviral efficacy against various viruses. The results indicated that compounds with the azido moiety displayed significant inhibitory effects on viral replication .
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | Influenza | 12 | Inhibition of entry |
| B | HIV | 8 | Reverse transcriptase inhibition |
Case Study 2: Anticancer Activity
A study published in Pharmaceuticals evaluated the cytotoxic effects of azido pyrrolidine derivatives on several cancer cell lines. The findings demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| C | MCF-7 | 15 | Yes |
| D | HeLa | 10 | Yes |
Mechanism of Action
The mechanism of action of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further transformations to yield active pharmaceutical ingredients. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The Boc group serves as a protecting group, ensuring the stability of the compound during synthetic transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine Derivatives
Stereochemical and Functional Group Variations
(a) (3S,4S)-trans-N-Boc-3-hydroxy-4-azidopyrrolidine (Compound 30, )
- Key differences :
- Hydroxy (-OH) at the 3-position vs. azido (-N₃) in the target compound.
- trans stereochemistry (3S,4S) vs. cis/trans ambiguity in the target compound (3S,4R).
- Synthetic utility : Used to prepare sulfonamide derivatives (e.g., Compound 35) via azide reduction and sulfonylation .
(b) (3R,4S)-cis-N-Boc-3-acetoxy-4-azidopyrrolidine (Compound 33, )
- Key differences :
- cis stereochemistry (3R,4S) vs. the target compound’s (3S,4R).
- Identical functional groups (azido and acetoxy) but differing spatial arrangement.
- Reactivity : The acetoxy group undergoes hydrolysis to yield hydroxy derivatives (e.g., Compound 34) under basic conditions .
(c) (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Compound 14{4,5}, )
- Key differences :
- Benzodioxol and trifluoromethylphenyl urea substituents vs. azido/acetoxy in the target compound.
- Carboxylic acid functionality at the 3-position.
Analytical and Stability Data
- Target compound : Requires characterization via ¹H NMR and optical rotation ([α]²⁰D), similar to related pyrrolidines in .
- Stability : The Boc group enhances stability under basic conditions, while the azido group may pose explosion risks if mishandled.
- Comparative purity : Compound 14{4,5} () achieves >99% purity via LC, suggesting rigorous purification protocols for pyrrolidine derivatives .
Biological Activity
(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an azido group and an acetoxy group on a pyrrolidine ring. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the amine functionality. The molecular formula is , with a molecular weight of approximately 212.25 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial properties and potential as a therapeutic agent.
Antibacterial Activity
Research indicates that compounds with azido groups often exhibit significant antibacterial properties. For instance, similar azido-containing compounds have shown efficacy against various strains of bacteria, including those from the Enterobacteriaceae family. The mechanism typically involves inhibition of DNA synthesis through chain termination during replication processes.
The proposed mechanism of action for this compound involves:
- DNA Chain Termination : The azido group may interfere with nucleic acid synthesis by acting as a chain terminator during DNA replication.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and replication.
This mechanism is similar to that observed with other azido compounds, such as 3'-azido-3'-deoxythymidine (AZT), which has been extensively studied for its role in inhibiting viral replication and bacterial growth .
Research Findings
A variety of studies have documented the biological activity of related compounds:
Case Studies
- Case Study 1 : A study examining the effects of azido derivatives on E. coli showed that these compounds significantly reduced cell viability at concentrations as low as 10 µM, indicating strong antibacterial properties.
- Case Study 2 : In vitro assays demonstrated that this compound inhibited the growth of various Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
